2-Bromo-5-(prop-1-yn-1-yl)pyridine
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Overview
Description
2-Bromo-5-(prop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a prop-1-yn-1-yl group at the fifth position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (19605) suggests it may have suitable properties for absorption and distribution
Result of Action
Brominated compounds can cause various changes at the molecular and cellular level due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(prop-1-yn-1-yl)pyridine. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine typically involves the bromination of 5-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(prop-1-yn-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The prop-1-yn-1-yl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Produces various substituted pyridines depending on the nucleophile used.
Coupling: Forms biaryl or alkyne derivatives.
Oxidation/Reduction: Yields ketones or alkanes, respectively.
Scientific Research Applications
2-Bromo-5-(prop-1-yn-1-yl)pyridine is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the development of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
- 2-Bromo-5-(prop-2-yn-1-yl)pyridine
- 2-Bromo-5-(prop-1-en-1-yl)pyridine
Uniqueness
2-Bromo-5-(prop-1-yn-1-yl)pyridine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity compared to other similar compounds. This group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-prop-1-ynylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXLWCYBMLBJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391738-35-4 |
Source
|
Record name | 2-bromo-5-(prop-1-yn-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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